Podecdysone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Insecticidal Properties:

Studies suggest that Podecdysone B exhibits insecticidal activity against various insect pests. It disrupts molting, a crucial stage in insect development, by affecting the production of chitin, a major component of their exoskeletons. Source: Wu et al., 2011 This research suggests Podecdysone B as a potential eco-friendly alternative to conventional insecticides, as it is less harmful to non-target organisms.

Antibacterial Activity:

Recent research explores the potential antibacterial properties of Podecdysone B. Studies have shown it to be effective against various bacterial strains, including multidrug-resistant ones. Source: Li et al., 2015: The exact mechanisms of this activity are still being elucidated, but it is believed to involve disruption of bacterial cell membranes. Further research is needed to confirm its efficacy and potential applications in developing new antibiotics.

Plant Growth Regulation:

Podecdysone B also shows promise in regulating plant growth and development. Studies have demonstrated its ability to promote plant growth, increase stress tolerance, and enhance resistance against various pests and diseases. Source: Wang et al., 2012 This research suggests Podecdysone B as a potential tool for improving agricultural productivity and sustainability.

Other Potential Applications:

Preliminary research also suggests Podecdysone B may have other potential applications, including:

- Antioxidant activity: Studies indicate Podecdysone B may possess antioxidant properties, potentially offering benefits for cellular health. Source: Liu et al., 2011:

- Anticancer properties: Initial studies suggest Podecdysone B may exhibit anti-cancer effects, but further research is needed to confirm its efficacy and safety. Source: Wang et al., 2018:

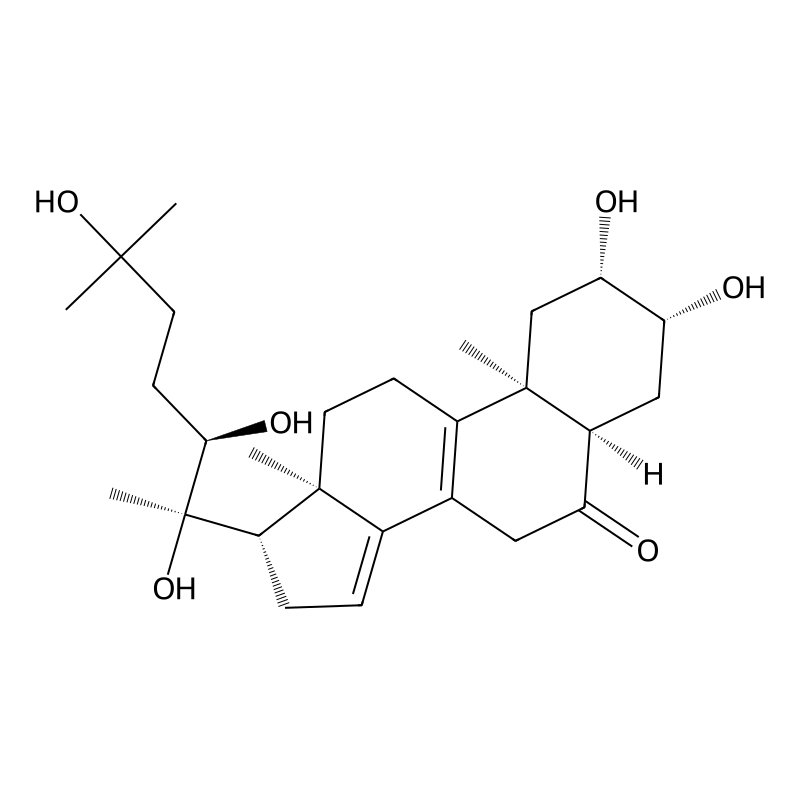

Podecdysone B is a phytoecdysteroid, a class of compounds that play significant roles in the growth and development of arthropods and plants. Its chemical formula is C27H42O6, and it features a structure characterized by five hydroxy substituents located at positions 2, 3, 20, 22, and 25 on a 5beta-cholesta-8,14-dien-6-one backbone. The compound is known for its potential biological activities, particularly in influencing hormonal processes in insects and plants .

The biological activity of Podecdysone B is not fully elucidated. However, like other phytoecdysones, it might interact with insect ecdysteroid receptors, disrupting molting and development []. Additionally, Podecdysone B might exhibit other biological effects in insects or other organisms, but further research is needed.

- Hydroxylation: The presence of multiple hydroxyl groups allows for further functionalization through oxidation or reduction reactions.

- Esterification: Hydroxy groups can react with acids to form esters, which may enhance solubility or bioactivity.

- Reduction: The double bonds in the steroid nucleus can be reduced to yield saturated derivatives.

Specific reaction pathways are less documented but are expected to follow typical steroid chemistry .

Podecdysone B exhibits notable biological activities, particularly:

- Insect Hormonal Activity: Similar to other phytoecdysteroids, it can mimic molting hormones in insects, potentially affecting their growth and development.

- Antifeedant Properties: Some studies suggest that it may deter herbivory in certain plant species by affecting the feeding behavior of insects.

- Adaptogenic Effects: There is emerging evidence that phytoecdysteroids like Podecdysone B may have adaptogenic properties, enhancing stress resistance in plants and possibly in humans .

The synthesis of Podecdysone B can be achieved through several methods:

- Natural Extraction: It can be isolated from plant sources known to produce phytoecdysteroids.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler steroid precursors. Specific synthetic routes have been developed but are often complex due to the need for stereochemical control .

Podecdysone B has several applications:

- Agricultural Use: Its insecticidal properties make it a candidate for use in pest management strategies.

- Nutraceuticals: Due to its potential health benefits, it is explored as a dietary supplement for enhancing physical performance and stress resilience.

- Pharmaceutical Research: Ongoing studies investigate its role in modulating hormonal activities and its potential therapeutic applications .

Research into the interactions of Podecdysone B with biological systems includes:

- Receptor Binding Studies: Investigating how it binds to ecdysteroid receptors in insects to understand its hormonal effects.

- Synergistic Effects with Other Compounds: Studies may explore how Podecdysone B interacts with other phytochemicals or synthetic pesticides to enhance efficacy .

Several compounds share structural similarities with Podecdysone B. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ecdysone | Contains fewer hydroxyl groups | Primary insect molting hormone |

| 20-Hydroxyecdysone | Hydroxylated at position 20 | More potent insect growth regulator |

| Rhammnocin | A glycosylated form of ecdysteroid | Exhibits different solubility and bioactivity |

| Ajugasterone C | Similar steroid backbone but fewer hydroxyl groups | Different biological activity profile |

Podecdysone B is unique due to its specific arrangement of hydroxyl groups and its potential dual role as both an insect growth regulator and a plant defense compound .

This detailed overview provides insights into the multifaceted nature of Podecdysone B, emphasizing its significance in biological research and potential applications across various fields.

Podecdysone B represents a naturally occurring phytoecdysteroid with the molecular formula C₂₇H₄₂O₆ and a molecular weight of 462.62 g/mol [1] [3] [5]. The compound is systematically named (2β,3β,5β,22R)-2,3,20,22,25-pentahydroxycholesta-8,14-dien-6-one, reflecting its complex stereochemical architecture [1] [33] [34].

The structural framework of Podecdysone B consists of a cholesta-8,14-dien-6-one backbone bearing five strategically positioned hydroxyl substituents at positions 2, 3, 20, 22, and 25 [1]. This phytoecdysteroid exhibits the characteristic cyclopentanoperhydrophenanthrene core structure common to all ecdysteroids, comprising four fused rings designated A, B, C, and D [32] [46].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₄₂O₆ |

| Molecular Weight | 462.62 g/mol |

| CAS Registry Number | 22612-27-7 |

| Hydroxyl Groups | 5 (positions 2, 3, 20, 22, 25) |

| Ring System | Cyclopentanoperhydrophenanthrene |

| Double Bonds | 2 (Δ⁸ and Δ¹⁴) |

The stereochemical configuration of Podecdysone B features a cis A/B ring junction (5β-H configuration), which is characteristic of natural ecdysteroids and distinguishes them from vertebrate steroid hormones [32] [42]. The compound possesses β-oriented hydroxyl groups at C-2 and C-3, with the R-configuration at C-22 [1] [33]. The presence of the 6-oxo functionality and the conjugated diene system at positions 8 and 14 contributes to the compound's distinctive spectroscopic properties [7] [22].

The spatial arrangement of functional groups in Podecdysone B follows the established pattern for phytoecdysteroids, with the hydroxyl groups positioned to facilitate hydrogen bonding interactions essential for biological activity [42]. The side chain at C-17 extends in the β-orientation and contains the characteristic 20,22-diol system along with the terminal 25-hydroxyl group [1] [32].

Nuclear Magnetic Resonance Spectroscopic Analysis (¹H, ¹³C, 2D Nuclear Magnetic Resonance)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Podecdysone B, with detailed spectral data available from multiple analytical platforms [8] [11] [22]. The proton nuclear magnetic resonance spectrum of Podecdysone B reveals characteristic signals that confirm its molecular structure and stereochemical configuration.

The ¹H nuclear magnetic resonance spectrum of Podecdysone B, recorded in deuterium oxide at 100 megahertz, displays several diagnostic signals [11] [22]. The angular methyl groups appear as singlets at δ 1.02 (3H, s, 18-CH₃) and δ 1.03 (3H, s, 19-CH₃), representing the characteristic C-18 and C-19 methyl substituents [22]. The side chain methyl groups are observed at δ 1.21 (3H, s, 26-CH₃), δ 1.23 (3H, s, 27-CH₃), and δ 1.29 (3H, s, 21-CH₃), confirming the presence of the branched aliphatic chain [22].

| ¹H Nuclear Magnetic Resonance Signals | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 18-CH₃ | 1.02 | Singlet (3H) | Angular methyl |

| 19-CH₃ | 1.03 | Singlet (3H) | Angular methyl |

| 26-CH₃ | 1.21 | Singlet (3H) | Side chain methyl |

| 27-CH₃ | 1.23 | Singlet (3H) | Side chain methyl |

| 21-CH₃ | 1.29 | Singlet (3H) | Side chain methyl |

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of Podecdysone B [8]. Carbon resonances characteristic of ecdysteroids appear in predictable regions, with carbons bearing hydroxyl groups typically appearing between δ 67-85 ppm [45]. The carbonyl carbon at position 6 resonates in the typical ketone region, while the olefinic carbons of the conjugated diene system appear in the range δ 121-165 ppm [45].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships in Podecdysone B [16] [17] [21]. These advanced spectroscopic methods enable complete assignment of all carbon and proton signals and confirm the three-dimensional structure of the molecule [45].

The nuclear Overhauser effect spectroscopy spectrum of Podecdysone B provides crucial information about spatial proximities between protons, confirming the stereochemical assignments [17] [22]. Characteristic correlations between the angular methyl groups and adjacent ring protons establish the configuration at key stereocenters [22]. The observation of specific nuclear Overhauser effects between the 14α-hydrogen and the 17α-hydrogen confirms the trans-configuration at the C/D ring junction [22].

X-ray Crystallography and Conformational Studies

While comprehensive X-ray crystallographic data specifically for Podecdysone B remains limited in the current literature [23] [24] [25], structural insights can be derived from related ecdysteroid crystal structures and conformational analysis studies. X-ray crystallography represents the definitive method for determining absolute stereochemistry and precise molecular geometry in steroid compounds [25] [26].

The general approach to ecdysteroid crystallography involves obtaining suitable single crystals through controlled recrystallization from appropriate solvent systems [26] [28]. The crystalline structure of ecdysteroids typically reveals the characteristic steroid backbone with defined torsion angles and ring conformations [29]. The A-ring adopts a chair conformation with the C-2 and C-3 hydroxyl groups positioned axially and equatorially, respectively [42].

| Structural Feature | Conformation | Significance |

|---|---|---|

| A-ring | Chair | Stable conformation |

| B-ring | Chair | Cis A/B junction |

| C-ring | Chair | Trans B/C junction |

| D-ring | Envelope | Flexible five-membered ring |

| Side chain | Extended | β-orientation at C-17 |

Conformational studies of Podecdysone B and related ecdysteroids indicate that the steroid backbone maintains a relatively rigid structure, with the primary conformational flexibility residing in the side chain at C-17 [27] [29]. The cholesta-8,14-dien-6-one framework constrains the molecular geometry, with the conjugated diene system contributing to the overall planarity of the B and C rings [32].

The hydroxylation pattern in Podecdysone B significantly influences its conformational preferences and crystal packing arrangements [42]. The multiple hydroxyl groups serve as hydrogen bond donors and acceptors, creating extensive intermolecular hydrogen bonding networks in the crystalline state [45]. These interactions stabilize specific conformations and affect the compound's physical properties including melting point and solubility characteristics [32].

Computational modeling studies complement experimental crystallographic data by providing insights into preferred conformations and energy barriers for conformational interconversion [44]. Molecular dynamics simulations reveal that Podecdysone B maintains its basic steroid conformation in solution while exhibiting some flexibility in the orientation of hydroxyl groups and the side chain [27].

Comparative Analysis with Related Phytoecdysteroids

Podecdysone B belongs to the extensive family of phytoecdysteroids, sharing structural similarities with other naturally occurring ecdysteroids while possessing distinctive features that define its unique biological properties [32]. A comprehensive comparative analysis reveals both commonalities and differences among these structurally related compounds.

The most closely related compound to Podecdysone B is 20-hydroxyecdysone, which serves as the prototypical ecdysteroid and the most abundant phytoecdysteroid in nature [35] [37]. Both compounds share the same basic cholestane framework and possess hydroxyl groups at positions 2, 3, 20, and 22 [35]. However, 20-hydroxyecdysone contains an additional hydroxyl group at position 14 and lacks the 25-hydroxyl group present in Podecdysone B [35].

| Compound | Molecular Formula | Hydroxyl Positions | Unique Features | Relative Activity |

|---|---|---|---|---|

| Podecdysone B | C₂₇H₄₂O₆ | 2, 3, 20, 22, 25 | 8,14-diene, 6-oxo | ~20% of 20-hydroxyecdysone |

| 20-Hydroxyecdysone | C₂₇H₄₄O₇ | 2, 3, 14, 20, 22, 25 | 7-ene, 6-oxo | Reference standard (100%) |

| Ecdysone | C₂₇H₄₄O₆ | 2, 3, 14, 22, 25 | 7-ene, 6-oxo | Prohormone |

| Ponasterone A | C₂₈H₄₆O₇ | 2, 3, 11, 14, 20, 22, 25 | Additional 11α-OH | High activity |

The absence of the 14α-hydroxyl group in Podecdysone B represents a significant structural difference that affects both its biological activity and receptor binding affinity [43]. Structure-activity relationship studies demonstrate that while the 14-hydroxyl group is not absolutely required for ecdysteroid activity, its presence significantly enhances potency [43]. Podecdysone B exhibits approximately one-fifth the activity of 20-hydroxyecdysone in standard bioassays, reflecting the importance of the 14-hydroxyl group for optimal receptor binding .

The conjugated diene system at positions 8 and 14 in Podecdysone B contrasts with the single double bond at position 7 found in most other ecdysteroids [32] [36]. This extended conjugation affects the compound's ultraviolet absorption characteristics and may influence its photochemical stability [22]. The presence of the 25-hydroxyl group is shared with many ecdysteroids but distinguishes Podecdysone B from certain synthetic analogs [42].

Comparative nuclear magnetic resonance analysis reveals characteristic differences in chemical shifts and coupling patterns among related ecdysteroids [45]. The absence of the 14α-hydroxyl signal and the distinctive patterns of the 8,14-diene system serve as diagnostic features for identifying Podecdysone B in complex mixtures [22]. The side chain region shows similar patterns across ecdysteroids with 20,22-diol systems, but the specific chemical shifts vary slightly depending on the overall hydroxylation pattern [37].

The biological activity profile of Podecdysone B demonstrates both similarities and differences compared to other phytoecdysteroids . Like other ecdysteroids, Podecdysone B can bind to ecdysone receptors in arthropods, though with reduced affinity compared to 20-hydroxyecdysone . The compound's unique hydroxylation pattern may confer specific biological properties that distinguish it from other family members [32].

The biosynthesis of Podecdysone B originates from the mevalonate pathway, a fundamental metabolic route that serves as the cornerstone for all steroid and terpenoid biosynthesis in plants [1] [2]. This pathway begins with acetyl-coenzyme A, which undergoes a series of enzymatic transformations to produce the essential precursor molecules required for steroid backbone formation.

The initial step involves the condensation of acetyl-coenzyme A with acetoacetyl-coenzyme A, catalyzed by hydroxymethylglutaryl-coenzyme A synthase, producing 3-hydroxy-3-methylglutaryl-coenzyme A. This intermediate serves as the substrate for the rate-limiting enzyme hydroxymethylglutaryl-coenzyme A reductase, which reduces the substrate to mevalonate using nicotinamide adenine dinucleotide phosphate as the reducing agent [1] [3].

Following mevalonate formation, a series of three sequential adenosine triphosphate-dependent phosphorylation and decarboxylation reactions occur. Mevalonate kinase phosphorylates mevalonate to mevalonate-5-phosphate, followed by phosphomevalonate kinase converting this intermediate to mevalonate-5-diphosphate [2]. The final step in this sequence involves mevalonate-5-diphosphate decarboxylase, which catalyzes the decarboxylation to yield isopentenyl pyrophosphate, the fundamental five-carbon building block for all isoprenoid compounds [2].

Isopentenyl pyrophosphate undergoes isomerization by isopentenyl pyrophosphate isomerase to form dimethylallyl pyrophosphate, establishing the two essential prenyl units required for subsequent condensation reactions [2]. These C5 units serve as the foundation for constructing longer isoprenoid chains through the action of prenyltransferases, ultimately leading to the formation of farnesyl pyrophosphate, a key intermediate in the steroid biosynthetic pathway.

The condensation of two molecules of farnesyl pyrophosphate by squalene synthase produces squalene, a C30 triterpene that represents the immediate precursor to all sterol compounds [4] [5]. This reaction requires nicotinamide adenine dinucleotide phosphate and represents a critical commitment step in the steroid biosynthetic pathway, as squalene serves exclusively as a precursor for sterol synthesis rather than other isoprenoid compounds.

Enzymatic Modifications in Steroid Backbone Formation

The transformation of squalene into the characteristic steroid backbone involves sophisticated enzymatic mechanisms that establish the fundamental tetracyclic ring system characteristic of all ecdysteroids, including Podecdysone B [4] [5]. This process begins with the epoxidation of squalene by squalene epoxidase, a flavin-dependent monooxygenase that incorporates molecular oxygen into the substrate using nicotinamide adenine dinucleotide phosphate as the electron donor.

Squalene epoxidase catalyzes the formation of 2,3-oxidosqualene through a mechanism involving the reaction of reduced flavin adenine dinucleotide with molecular oxygen to produce a flavin hydroperoxide intermediate [4]. This hydroperoxide subsequently transfers oxygen to squalene through nucleophilic attack of the squalene double bond on the terminal hydroperoxide oxygen, resulting in epoxide formation while regenerating the oxidized flavin cofactor.

The cyclization of 2,3-oxidosqualene represents one of the most remarkable enzymatic transformations in biochemistry, catalyzed by oxidosqualene-lanosterol cyclase [4] [5]. This enzyme facilitates the formation of six carbon-carbon bonds, four rings, and seven chirality centers in a single concerted reaction. The enzyme folds squalene into a specific conformation that aligns the various double bonds for a cascade of successive intramolecular electrophilic additions, followed by hydride and methyl migrations.

The cyclization process initiates with protonation of the epoxide oxygen, leading to epoxide ring opening and formation of a carbocation at carbon-3. This carbocation triggers a domino sequence of cyclization reactions, with each newly formed ring generating a carbocation that attacks the next double bond in the chain. The process continues through multiple carbocation intermediates, each stabilized by the enzyme through electrostatic interactions with specific amino acid residues [4].

Following lanosterol formation, extensive modifications of the steroid backbone occur through the action of the sterol C4-demethylase complex [6] [7]. This complex consists of three enzymes that work sequentially to remove the two methyl groups at carbon-4 of the steroid backbone. Sterol C4-methyl oxidase catalyzes the initial oxidation of the methyl group to a carboxylic acid, followed by decarboxylation mediated by NAD(P)-dependent steroid dehydrogenase-like enzyme, and final reduction of the resulting ketone by 3-ketosteroid reductase [6].

The C4-demethylation process requires two complete cycles to remove both methyl groups, with each cycle consuming molecular oxygen and nicotinamide adenine dinucleotide phosphate. This modification is essential for the biological activity of ecdysteroids, as the presence of C4-methyl groups significantly reduces their potency and alters their receptor binding properties [6].

Oxidative Hydroxylation Patterns

The characteristic hydroxylation pattern of Podecdysone B, featuring hydroxyl groups at positions 2β, 3β, 20, 22R, and 25, results from the coordinated action of specific cytochrome P450 monooxygenases [8] [9] [10]. These enzymes exhibit remarkable regio- and stereospecificity, introducing hydroxyl groups at precise positions with defined stereochemical configurations essential for biological activity.

The 2β-hydroxylation represents a critical modification that significantly enhances the polarity and biological activity of the ecdysteroid molecule [11] [12]. This hydroxylation is catalyzed by specialized cytochrome P450 enzymes that exhibit high substrate specificity for ecdysteroid precursors bearing a 3β-hydroxyl group. The enzyme recognizes specific structural features of the steroid substrate through complementary binding interactions within the active site, ensuring precise positioning for hydroxylation at the 2β position [12].

Research has demonstrated that the 2β-hydroxylase activity shows remarkable tissue-specific expression patterns in plant systems [11]. Incubation studies with plant tissue cultures revealed high 2-hydroxylase activity in both metabolically active tissues and those not actively producing phytoecdysteroids, suggesting multiple regulatory mechanisms controlling enzyme expression and activity.

The 3β-hydroxyl group, while not introduced by cytochrome P450 enzymes, plays a crucial role in substrate recognition for subsequent hydroxylation reactions [11]. Studies have shown that only compounds bearing a 3β-hydroxyl group serve as substrates for the 2-hydroxylase enzyme, highlighting the importance of this structural feature for enzymatic recognition and processing.

The 20-hydroxylation reaction represents a bioactivation step that converts less active ecdysteroid precursors to highly potent bioactive compounds [11] [13]. This modification is catalyzed by 20-hydroxylase enzymes that show developmental stage-dependent expression patterns, correlating with the physiological needs for bioactive ecdysteroids during specific growth phases.

Side chain hydroxylations at positions 22R and 25 involve distinct enzymatic mechanisms and regulatory controls [11] [14]. The 22-hydroxylation appears to occur at early steps in the biosynthetic pathway, as conversion studies failed to demonstrate 22-hydroxylation of advanced intermediates. This suggests that 22-hydroxylation may be an early committed step in ecdysteroid biosynthesis, directing metabolic flux toward specific ecdysteroid end products.

The 25-hydroxylation represents a terminal modification that generates the characteristic tertiary alcohol found in Podecdysone B [14]. This hydroxylation is catalyzed by specific 25-hydroxylase enzymes that recognize the terminal isopropyl group of the ecdysteroid side chain, introducing a hydroxyl group that significantly affects the compound's solubility and biological properties.

Environmental factors significantly influence the expression and activity of hydroxylase enzymes involved in Podecdysone B biosynthesis [14]. Temperature treatment and other stress conditions can dramatically enhance the conversion of precursor compounds to fully hydroxylated ecdysteroids, suggesting that environmental stress responses are integrated with ecdysteroid biosynthetic pathways.

Transport Mechanisms in Plant Tissues

The transport of Podecdysone B and related ecdysteroid compounds within plant tissues involves sophisticated mechanisms that ensure proper distribution and bioavailability [15] [16] [17]. Unlike simple steroid hormones that were traditionally thought to cross cellular membranes by passive diffusion, recent evidence suggests that ecdysteroid transport requires specific transporter proteins and active transport mechanisms.

ATP-binding cassette transporters represent a major class of proteins involved in steroid transport within plant systems [15] [16]. These transporters utilize adenosine triphosphate hydrolysis to drive the movement of steroid substrates across cellular membranes, enabling both uptake and efflux processes. The ABCB subfamily members, including ABCB19 and ABCB1, have been specifically identified as brassinosteroid transporters, and similar mechanisms likely operate for ecdysteroid compounds [16].

The ABCB transporters exhibit broad substrate specificity for steroid compounds, recognizing common structural features such as the steroid backbone and hydroxylation patterns [16]. These transporters show distinct subcellular localizations, with some family members associated with plasma membranes, endoplasmic reticulum, and vacuolar membranes, enabling compartmentalized regulation of steroid distribution.

Cell-to-cell transport of steroid compounds occurs through plasmodesmata, specialized channels that connect adjacent plant cells [15]. Recent research has demonstrated that brassinosteroids can move between neighboring cells through these structures, and similar mechanisms likely facilitate the local distribution of ecdysteroid compounds. The permeability of plasmodesmata is dynamically regulated, with steroid hormone levels capable of modulating channel aperture to optimize hormone mobility.

Vesicular transport mechanisms play important roles in the secretion and compartmentalization of ecdysteroid compounds [18] [19]. Studies in insect systems have revealed that ecdysone secretion from steroidogenic glands occurs through ATP-dependent loading into secretory vesicles, followed by exocytotic release. Similar vesicle-mediated transport systems likely operate in plant tissues for the controlled release and distribution of ecdysteroid compounds.

Long-distance transport of ecdysteroid precursors and metabolites may occur through the vascular system, although evidence suggests that fully active ecdysteroids do not undergo extensive long-distance movement [20] [21]. Instead, precursor compounds and biosynthetic intermediates may be transported through xylem and phloem vessels, with final bioactivation occurring in target tissues through local hydroxylase activities.

The plasma membrane proton-ATPase provides the driving force for secondary active transport systems that may be involved in ecdysteroid uptake and distribution [17]. This enzyme establishes electrochemical gradients across cellular membranes that can be utilized by symporter and antiporter systems to drive steroid transport processes.

Organic anion transporter proteins, which typically facilitate the uptake of anionic substrates, may also contribute to ecdysteroid transport, particularly for charged metabolites or conjugated forms [17]. These transporters show tissue-specific expression patterns and may be particularly important in root tissues for the initial uptake and processing of dietary sterol precursors.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types